Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane
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Overview
Description
Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane is a chemical compound with the molecular formula C7H13F3OSi . This compound is characterized by the presence of a trifluorobut-3-en-1-yl group attached to a trimethylsilyl group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane can be synthesized through several methods. One common approach involves the reaction of 3,4,4-trifluorobut-3-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluorobut-3-en-1-yl group can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluorobut-3-en-1-yl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize reactive intermediates. These properties make the compound valuable in synthetic chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(trifluoromethyl)silane: This compound has a similar structure but contains a trifluoromethyl group instead of a trifluorobut-3-en-1-yl group.
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound features a trifluoropropyl group and three methoxy groups attached to the silicon atom.
Uniqueness
Trimethyl[(3,4,4-trifluorobut-3-en-1-yl)oxy]silane is unique due to the presence of the trifluorobut-3-en-1-yl group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
855312-76-4 |
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Molecular Formula |
C7H13F3OSi |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
trimethyl(3,4,4-trifluorobut-3-enoxy)silane |
InChI |
InChI=1S/C7H13F3OSi/c1-12(2,3)11-5-4-6(8)7(9)10/h4-5H2,1-3H3 |
InChI Key |
ZJBLQUONMNHFGM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC(=C(F)F)F |
Origin of Product |
United States |
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